酸-PEG5-TEMPO

概要

説明

Acid-PEG5-TEMPO is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Synthesis Analysis

The synthesis of Acid-PEG5-TEMPO involves the use of it as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

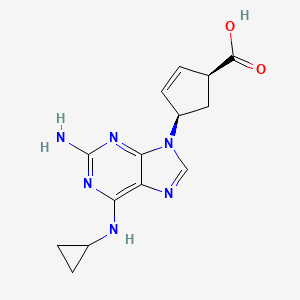

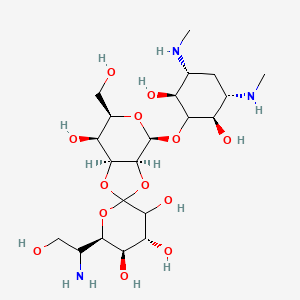

The molecular weight of Acid-PEG5-TEMPO is 492.60 g/mol . Its molecular formula is C23H44N2O9 . The SMILES representation is O=C (CCOCCOCCOCCOCCOCCC (O)=O)NC (CC © ©N1O)CC1 ©C .Chemical Reactions Analysis

The chemical reactions involving Acid-PEG5-TEMPO are primarily related to its role as a PROTAC linker . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical and Chemical Properties Analysis

Acid-PEG5-TEMPO has a molecular weight of 492.60 g/mol and a molecular formula of C23H44N2O9 . Its exact mass is 491.30 g/mol . The elemental analysis shows that it contains C, 56.19%; H, 8.82%; N, 5.70%; O, 29.29% .科学的研究の応用

有機合成と触媒

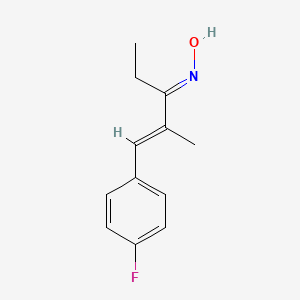

TEMPOは、酸-PEG5-TEMPOの成分であり、有機合成と触媒におけるその用途で注目されています {svg_1}. それは、有機合成における試薬、ラジカルマーカー、制御ラジカル重合におけるメディエーターとして使用されます {svg_2}.

医学

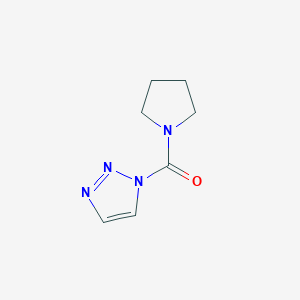

医学の分野では、TEMPOは電子スピン共鳴分光法と組み合わせて、生物学的システムの構造プローブとして使用されます {svg_3}. また、学術研究では一般的な抗酸化剤です {svg_4}.

機能性材料

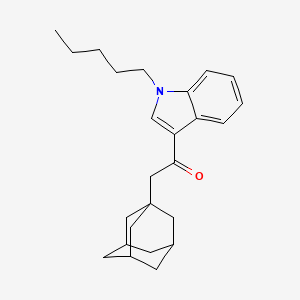

TEMPOは、機能性材料の生成に使用されます。 それは、全有機ラジカル電池の電極として使用されます {svg_5}.

タンパク質生物学

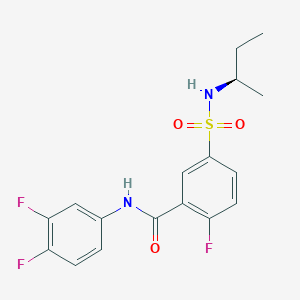

This compoundのPEG部分は、タンパク質生物学で使用されます。 ポリエチレングリコール(PEG)は、タンパク質、標識タグ、および架橋剤に、構成化学基として組み込まれることにより、より高い水溶性を与えます {svg_6}.

プロテオミクス

プロテオミクスでは、特定の官能基で活性化された、定義された長さ(MW)のポリエチレングリコール誘導体の入手可能性が重要です {svg_7}. これらのPEG含有試薬は、表面、タンパク質、および他の分子をPEG含有誘導体で共有結合的に結合または修飾するために必要なビルディングブロックを提供し、このプロセスはPEGylationと呼ばれます {svg_8}.

表面改質

PEGylationのプロセスは、表面改質に使用されます。 PEG含有誘導体を表面、タンパク質、および他の分子に結合させることにより、これらの表面の特性を変化させることができます {svg_9}.

作用機序

Target of Action

Acid-PEG5-TEMPO is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of Acid-PEG5-TEMPO, therefore, are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

Acid-PEG5-TEMPO acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a cellular machine that degrades proteins, leading to the destruction of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of Acid-PEG5-TEMPO is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis . By facilitating the ubiquitination and subsequent degradation of specific target proteins, Acid-PEG5-TEMPO (via PROTACs) can influence various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

As a peg-based compound, it is expected to have good water solubility . This could potentially enhance its bioavailability, although further studies would be needed to confirm this.

Result of Action

The result of Acid-PEG5-TEMPO’s action is the degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the role of the target protein. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or reverse the disease .

Action Environment

The action of Acid-PEG5-TEMPO is likely to be influenced by various environmental factors. For instance, the efficiency of protein degradation could be affected by the presence of other proteins that interact with the target protein or the E3 ligase . Additionally, factors that affect the stability of the PROTAC, such as pH and temperature, could also influence the action of Acid-PEG5-TEMPO .

Safety and Hazards

将来の方向性

Acid-PEG5-TEMPO, as a PEG-based PROTAC linker, has potential applications in the development of new PROTACs . Its use in research could lead to advancements in targeted therapy drugs .

Relevant Papers One relevant paper discusses the unprecedented aqueous solubility of TEMPO and its application as a high-capacity catholyte for aqueous organic redox flow batteries . This could potentially open up new avenues for the use of Acid-PEG5-TEMPO in energy storage applications.

生化学分析

Biochemical Properties

Acid-PEG5-TEMPO plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of target proteins by recruiting them to E3 ubiquitin ligases, which tag the proteins for proteasomal degradation. Acid-PEG5-TEMPO serves as a linker that connects the ligand for the E3 ubiquitin ligase to the ligand for the target protein . This interaction is vital for the selective degradation of target proteins, making Acid-PEG5-TEMPO an important tool in targeted protein degradation research.

Cellular Effects

Acid-PEG5-TEMPO influences various cellular processes by facilitating the degradation of specific proteins. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by targeting proteins that play key roles in these processes. For example, the degradation of cyclin-dependent kinases (CDKs) by PROTACs containing Acid-PEG5-TEMPO can lead to cell cycle arrest and apoptosis . Additionally, the modulation of protein levels by Acid-PEG5-TEMPO-containing PROTACs can impact cellular responses to external stimuli and stress.

Molecular Mechanism

The molecular mechanism of Acid-PEG5-TEMPO involves its role as a linker in PROTACs. The terminal carboxylic acid of Acid-PEG5-TEMPO reacts with primary amines to form stable amide bonds, while the TEMPO moiety serves as a stable radical marker . In the context of PROTACs, Acid-PEG5-TEMPO connects the ligand for the E3 ubiquitin ligase to the ligand for the target protein, facilitating the recruitment of the target protein to the ubiquitin-proteasome system for degradation . This process involves the formation of a ternary complex between the PROTAC, the E3 ligase, and the target protein, leading to the ubiquitination and subsequent degradation of the target protein.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acid-PEG5-TEMPO can change over time due to factors such as stability and degradation. Acid-PEG5-TEMPO is generally stable under recommended storage conditions, but its activity may decrease over time if not stored properly . Long-term studies have shown that the degradation of target proteins by PROTACs containing Acid-PEG5-TEMPO can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis . These effects are dependent on the stability of the PROTAC and the persistence of the target protein degradation.

Dosage Effects in Animal Models

The effects of Acid-PEG5-TEMPO vary with different dosages in animal models. At lower doses, Acid-PEG5-TEMPO-containing PROTACs can selectively degrade target proteins without causing significant toxicity . At higher doses, there may be threshold effects that lead to adverse outcomes, such as off-target protein degradation and toxicity . It is important to optimize the dosage of Acid-PEG5-TEMPO in animal studies to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

Acid-PEG5-TEMPO is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins . This process can affect metabolic flux and metabolite levels by altering the abundance of key regulatory proteins. For example, the degradation of metabolic enzymes by Acid-PEG5-TEMPO-containing PROTACs can lead to changes in cellular metabolism and energy production .

Transport and Distribution

Acid-PEG5-TEMPO is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The hydrophilic PEG linker of Acid-PEG5-TEMPO increases its water solubility, allowing it to diffuse more easily within the cellular environment . Additionally, the compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects on target proteins .

Subcellular Localization

The subcellular localization of Acid-PEG5-TEMPO is influenced by its targeting signals and post-translational modifications. Acid-PEG5-TEMPO can be directed to specific compartments or organelles within the cell, where it interacts with target proteins and facilitates their degradation . The localization of Acid-PEG5-TEMPO can affect its activity and function, as the compound needs to be in proximity to its target proteins to exert its effects .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Acid-PEG5-TEMPO can be achieved by functionalizing PEG with TEMPO and then adding an acid group to the TEMPO moiety.", "Starting Materials": [ "Polyethylene glycol (PEG)", "TEMPO", "Succinic anhydride", "Pyridine", "Dimethylformamide (DMF)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Activate PEG with NHS and DCC in DMF", "React activated PEG with TEMPO in DMF to form PEG-TEMPO", "React PEG-TEMPO with succinic anhydride and pyridine in DMF to introduce the acid group", "Purify the product using column chromatography" ] } | |

CAS番号 |

2055040-79-2 |

分子式 |

C23H43N2O9 |

分子量 |

491.6 g/mol |

IUPAC名 |

4-(1-carboxy-3,6,9,12,15-pentaoxaoctadecan-18-amido)-2,2,6,6-tetramethylpiperidin-1-olate |

InChI |

InChI=1S/C23H43N2O9/c1-22(2)17-19(18-23(3,4)25(22)29)24-20(26)5-7-30-9-11-32-13-15-34-16-14-33-12-10-31-8-6-21(27)28/h19H,5-18H2,1-4H3,(H,24,26)(H,27,28) |

InChIキー |

UGFYUXWUXOOSOD-UHFFFAOYSA-N |

SMILES |

OC(CCOCCOCCOCCOCCOCCC(NC1CC(C)(C)N([O-])C(C)(C)C1)=O)=O |

正規SMILES |

CC1(CC(CC(N1[O])(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)C |

外観 |

Solid powder |

純度 |

>95% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Acid-PEG5-TEMPO |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

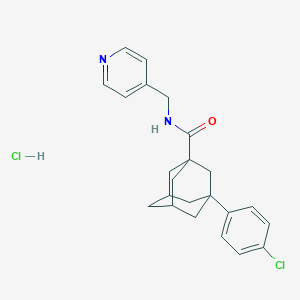

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)

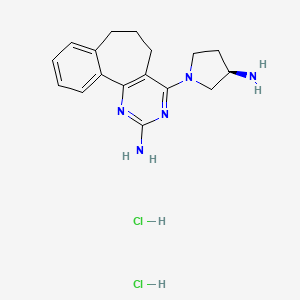

![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)